molecular formula C21H22N2O B14193804 2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide CAS No. 910546-68-8

2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide

Cat. No.: B14193804
CAS No.: 910546-68-8
M. Wt: 318.4 g/mol
InChI Key: XKILPKVCKABVCK-UHFFFAOYSA-N
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Description

2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature.

For industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions are typically ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. These reactions generally yield alcohols or amines as major products.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the presence of the electron-rich indole ring. Reagents such as halogens or sulfonyl chlorides can be used to introduce various substituents onto the indole ring.

Scientific Research Applications

    Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: Indole derivatives, including this compound, have shown promising biological activities such as antiviral, anti-inflammatory, and anticancer properties. These activities make them potential candidates for drug development and therapeutic applications.

    Medicine: The compound’s potential therapeutic properties have led to investigations into its use as a pharmaceutical agent. Studies have focused on its ability to interact with specific biological targets and pathways, offering potential treatments for various diseases.

    Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science.

Mechanism of Action

The mechanism of action of 2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:

Compared to these compounds, this compound possesses a unique cyclopropylmethyl and 3-methylphenyl substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

910546-68-8

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

2-[1-(cyclopropylmethyl)-5-(3-methylphenyl)indol-3-yl]acetamide

InChI

InChI=1S/C21H22N2O/c1-14-3-2-4-16(9-14)17-7-8-20-19(10-17)18(11-21(22)24)13-23(20)12-15-5-6-15/h2-4,7-10,13,15H,5-6,11-12H2,1H3,(H2,22,24)

InChI Key

XKILPKVCKABVCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3CC(=O)N)CC4CC4

Origin of Product

United States

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